molecular formula C10H8O5 B14282454 4-(2-Carboxy-2-hydroxyethenyl)benzoic acid CAS No. 127273-14-7

4-(2-Carboxy-2-hydroxyethenyl)benzoic acid

Cat. No.: B14282454
CAS No.: 127273-14-7
M. Wt: 208.17 g/mol
InChI Key: IOUOEGVYQAJKOF-UHFFFAOYSA-N
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Description

4-(2-Carboxy-2-hydroxyethenyl)benzoic acid is a dicarboxylic acid monoester that results from the formal condensation of one of the carboxy groups of terephthalic acid with one of the hydroxy groups of ethylene glycol . This compound is known for its unique structure, which includes both carboxyl and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Carboxy-2-hydroxyethenyl)benzoic acid typically involves the reaction of terephthalic acid with ethylene glycol. This reaction is carried out under controlled conditions to ensure the formation of the desired monoester. The reaction can be catalyzed by acids or bases, depending on the specific requirements of the synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using terephthalic acid and ethylene glycol. The reaction is typically conducted in a reactor with precise temperature and pressure control to optimize yield and purity. The product is then purified through crystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-(2-Carboxy-2-hydroxyethenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Carboxy-2-hydroxyethenyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Carboxy-2-hydroxyethenyl)benzoic acid involves its ability to donate protons (acting as a Bronsted acid) and participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions compared to simpler carboxylic acids. This versatility makes it valuable in both research and industrial applications .

Properties

CAS No.

127273-14-7

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

4-(2-carboxy-2-hydroxyethenyl)benzoic acid

InChI

InChI=1S/C10H8O5/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-5,11H,(H,12,13)(H,14,15)

InChI Key

IOUOEGVYQAJKOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(C(=O)O)O)C(=O)O

Origin of Product

United States

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